Cas no 2305251-75-4 ((5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride)

(5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride is a pyrimidine derivative with applications in pharmaceutical and organic synthesis. Its key advantages include high purity and stability, making it suitable for research and development in medicinal chemistry. The hydrochloride salt form enhances solubility, facilitating its use in aqueous reaction conditions. The compound’s functional groups, including the amino and hydroxymethyl moieties, provide versatile reactivity for further derivatization, enabling the synthesis of more complex heterocyclic structures. Its well-defined crystalline structure ensures consistent performance in synthetic applications. This product is particularly valuable for constructing nucleoside analogs and other biologically active molecules, serving as a key intermediate in drug discovery and development.
(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride structure
2305251-75-4 structure
Product Name:(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride
CAS No:2305251-75-4
MF:C6H10ClN3O
MW:175.616099834442
CID:6259663
PubChem ID:138987583
Update Time:2025-10-30

(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Z3556573052
    • EN300-6748663
    • 2305251-75-4
    • (5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride
    • (5-amino-4-methylpyrimidin-2-yl)methanol hydrochloride
    • Inchi: 1S/C6H9N3O.ClH/c1-4-5(7)2-8-6(3-10)9-4;/h2,10H,3,7H2,1H3;1H
    • InChI Key: POCCBUUNYQRQEH-UHFFFAOYSA-N
    • SMILES: Cl.OCC1=NC=C(C(C)=N1)N

Computed Properties

  • Exact Mass: 175.0512396g/mol
  • Monoisotopic Mass: 175.0512396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 109
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72Ų

(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride Pricemore >>

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Additional information on (5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride

Comprehensive Overview of (5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride (CAS No. 2305251-75-4)

(5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride (CAS No. 2305251-75-4) is a specialized pyrimidine derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its amino and hydroxymethyl functional groups, has garnered attention for its role in drug discovery, particularly in the development of kinase inhibitors and nucleoside analogs. Researchers are increasingly exploring its applications in targeted therapies and precision medicine, aligning with the growing demand for personalized healthcare solutions.

The molecular structure of (5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride features a pyrimidine ring substituted with a methyl group at the 4-position and an amino group at the 5-position. The hydroxymethyl moiety at the 2-position enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis. Its hydrochloride salt form improves stability, a critical factor for storage and handling in laboratory settings. These properties make it a valuable building block for medicinal chemistry projects, especially in the design of small-molecule drugs.

Recent trends in AI-driven drug discovery have highlighted the importance of compounds like (5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride. Computational models frequently utilize such heterocyclic compounds to predict binding affinities and optimize drug candidates. Searches for "pyrimidine-based drug design" and "kinase inhibitor scaffolds" have surged, reflecting the compound's relevance in modern biopharmaceutical innovation. Additionally, its potential role in cancer research and antiviral therapies aligns with global health priorities, further driving scientific interest.

From a synthetic perspective, (5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride is often employed in multistep organic reactions. Its nucleophilic sites allow for selective modifications, enabling the creation of diverse biologically active molecules. Laboratories focusing on high-throughput screening (HTS) frequently incorporate this compound due to its compatibility with automated synthesis platforms. The rise of "green chemistry" inquiries has also spurred investigations into eco-friendly synthesis routes for such derivatives, addressing sustainability concerns in chemical manufacturing.

Quality control and analytical characterization of (5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride typically involve advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency, a requirement for regulatory compliance in preclinical studies. The compound's purity profile is crucial for researchers investigating structure-activity relationships (SAR), as even minor impurities can skew experimental results. This emphasis on quality aligns with the broader industry shift toward data reproducibility and transparent research practices.

In conclusion, (5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride (CAS No. 2305251-75-4) represents a compelling case study in modern chemical research. Its dual utility as a pharmacophore and a synthetic intermediate positions it at the intersection of multiple scientific disciplines. As the life sciences sector continues to prioritize molecular diversity and therapeutic innovation, this compound is poised to remain a subject of intensive study and application.

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